1-Acetyl-1H-indol-3-yl acetate
Overview
Description
“1-Acetyl-1H-indol-3-yl acetate” is a chemical compound . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of “1-Acetyl-1H-indol-3-yl acetate” has been reported in the literature . An efficient two-step procedure for the synthesis of “1-Acetyl-1H-indol-3-yl acetates” starting from 2-chlorobenzoic acids was developed . The condensation between 2-chlorobenzoic acids and glycine led to the 2-[(carboxymethyl)amino]benzoic acids . A final cyclization with sodium acetate in acetic anhydride at reflux gave the corresponding "1-Acetyl-1H-indol-3-yl acetates" .
Molecular Structure Analysis
The molecular structure of “1-Acetyl-1H-indol-3-yl acetate” can be analyzed using various methods . The structure is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The chemical reactions involving “1-Acetyl-1H-indol-3-yl acetate” have been studied . For example, it can react with 2-Amino-3-formyl-benzoic acid methyl ester to get 10H-Indolo[3,2-b]quinoline-4-carboxylic acid .
Scientific Research Applications
Antioxidant Properties
1-Acetyl-1H-indol-3-yl acetate exhibits significant antioxidant properties . Antioxidants are crucial in protecting cells from the damage caused by free radicals. This compound can be utilized in research to develop new antioxidant drugs that may prevent or treat diseases related to oxidative stress .
Antiobesity Research
This compound has shown potential in antiobesity research . It can be used to study the effects on metabolic pathways that regulate fat accumulation and energy expenditure. The findings could lead to new treatments for obesity and related metabolic disorders .
Antimalarial Activity
Research has indicated that 1,3-Diacetoxyindole derivatives have antimalarial activity . They can be used to explore new antimalarial drugs, especially in the face of increasing resistance to current treatments .
Antipyretic Uses
The compound’s antipyretic uses are notable, as it can be applied in the development of drugs to reduce fever. This application is particularly relevant in the pharmaceutical industry for creating safer and more effective fever reducers .
Antibacterial and Bacterial Detection
1-Acetyl-1H-indol-3-yl acetate has applications in microbiology due to its antibacterial properties . It can also be used in the detection of bacterial species, which is essential for diagnosing infections and studying microbial ecology .
Synthesis of Biologically Active Compounds
The compound serves as a precursor in the synthesis of biologically active compounds . Its derivatives are used in the treatment of various disorders, including cancer and microbial infections. The research in this area is vital for discovering new therapeutic agents .
Esterase Detection
In biochemistry, 1,3-Diacetoxyindole is used as a colorimetric substrate for esterase detection . Esterases are enzymes that play a critical role in many biological processes, and their detection is important for understanding these processes in detail .
Plant Growth Stimulation
Lastly, it acts as a plant growth-stimulating hormone . Research involving this compound can lead to the development of new agricultural products that enhance plant growth and crop yields .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1-Acetyl-1H-indol-3-yl acetate, also known as 1,3-Diacetoxyindole, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives, including 1,3-Diacetoxyindole, are often synthesized from tryptophan through indole-3-pyruvic acid . Indole-3-acetic acid, a plant hormone, is also produced by the degradation of tryptophan in higher plants . .
Pharmacokinetics
The solubility of a compound in polar organic solvents can impact its bioavailability .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular changes .
properties
IUPAC Name |
(1-acetylindol-3-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8(14)13-7-12(16-9(2)15)10-5-3-4-6-11(10)13/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVFBLDIZKYQPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864716 | |
Record name | 1-Acetyl-1H-indol-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-1H-indol-3-yl acetate | |
CAS RN |
16800-67-2 | |
Record name | 1H-Indol-3-ol, 1-acetyl-, acetate (ester) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016800672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Diacetoxyindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches for 1-Acetyl-1H-indol-3-yl acetate and its derivatives?
A1: 1-Acetyl-1H-indol-3-yl acetate and its derivatives can be synthesized through several methods. One common approach involves a two-step process starting with the Ullmann coupling of 2-chlorobenzoic acids with amino acids. This reaction yields 2-substituted 2-[(carboxymethyl)amino]benzoic acids. [, ] These intermediates are then subjected to cyclodecarboxylation using the Rossing method, producing the desired 2-substituted 1-Acetyl-1H-indol-3-yl acetates. [, ]
Q2: Are there any notable applications of 1-acetyl-1H-indol-3-yl acetate derivatives in medicinal chemistry?
A2: While not extensively studied, 1-acetyl-1H-indol-3-yl acetate derivatives have shown potential as building blocks in organic synthesis. For instance, they serve as precursors for synthesizing 2-substituted 1-acetyl-1,2-dihydro-3H-indol-3-ones. [] Additionally, they are intermediates in the synthesis of cryptolepine, a plant alkaloid known for its DNA-intercalating and antimalarial properties. []
Q3: What is the significance of using microwave irradiation in the synthesis of 1-acetyl-1H-indol-3-yl acetates?
A3: Microwave irradiation offers several advantages compared to conventional heating methods. In the context of synthesizing 1-acetyl-1H-indol-3-yl acetates, it enables a rapid and efficient reaction, significantly reducing reaction times from hours to minutes. [, ] This accelerated synthesis contributes to higher yields and a more environmentally friendly process. Furthermore, microwave-assisted synthesis often results in cleaner reactions with fewer byproducts.
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